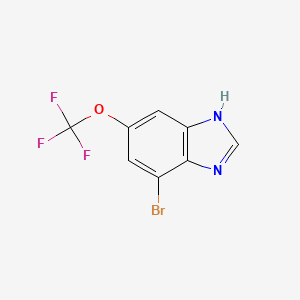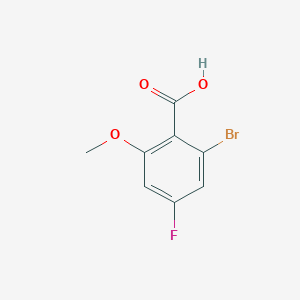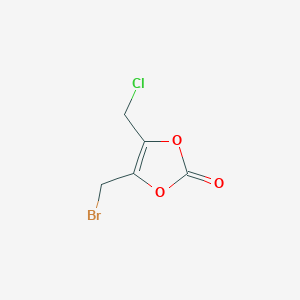
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One
Descripción general
Descripción
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One is an organic compound that features both bromomethyl and chloromethyl functional groups attached to a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One typically involves the bromination and chlorination of a dioxolane precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl and chloromethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl derivatives.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One involves its reactivity towards nucleophiles and electrophiles. The bromomethyl and chloromethyl groups can undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the dioxolane ring, which stabilizes the transition state and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)-1,3-Dioxol-2-One
- 5-(Chloromethyl)-1,3-Dioxol-2-One
- 4,5-Dibromomethyl-1,3-Dioxol-2-One
- 4,5-Dichloromethyl-1,3-Dioxol-2-One
Uniqueness
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One is unique due to the presence of both bromomethyl and chloromethyl groups on the same dioxolane ring. This dual functionality allows for a wider range of chemical transformations and applications compared to compounds with only one type of halomethyl group .
Propiedades
IUPAC Name |
4-(bromomethyl)-5-(chloromethyl)-1,3-dioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClO3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVVAOOIPAZDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(OC(=O)O1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B1383507.png)
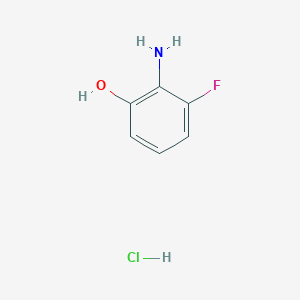
![7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal](/img/structure/B1383511.png)
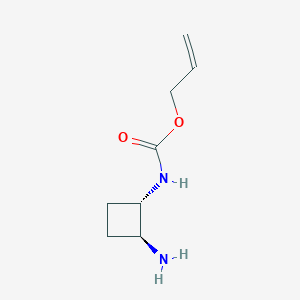
![Benzoic acid, 4-(dimethylamino)-, 2-[(cyclopentylamino)thioxomethyl]hydrazide](/img/structure/B1383513.png)
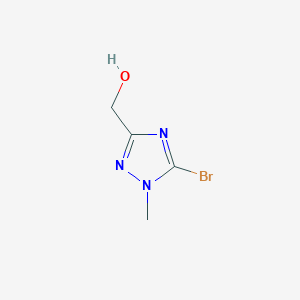
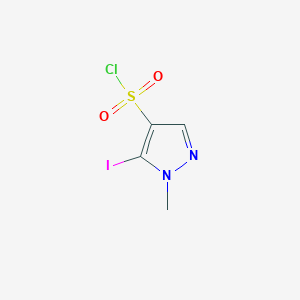

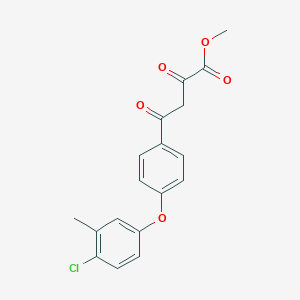
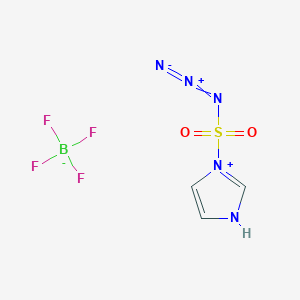
![2-Azaspiro[3.3]heptan-6-one trifluoroacetate](/img/structure/B1383523.png)
![4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde](/img/structure/B1383524.png)
